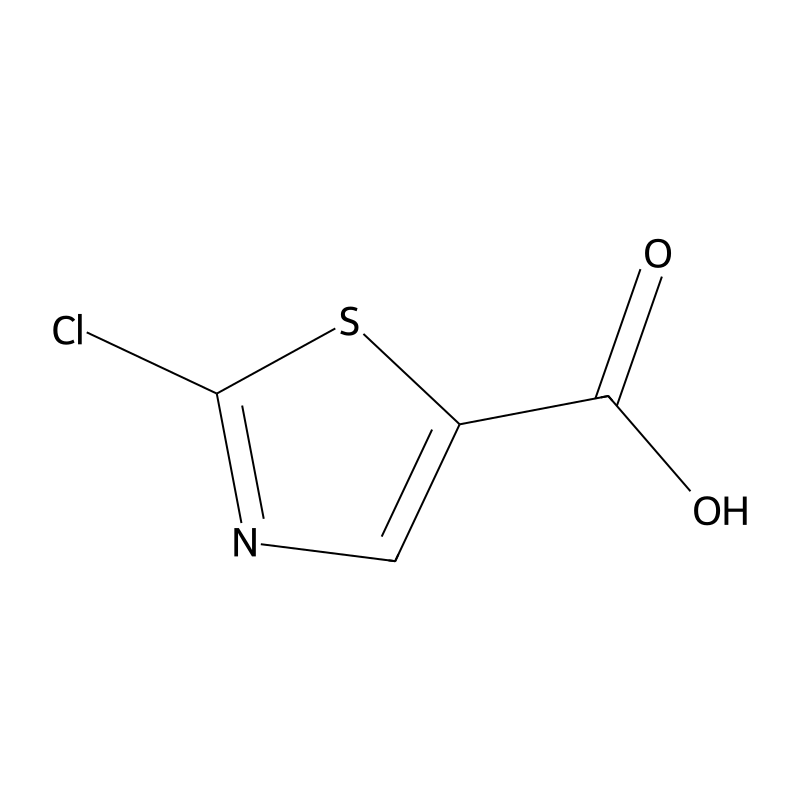

2-chloro-1,3-thiazole-5-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry and Drug Discovery

-CTCA serves as a valuable building block for synthesizing various heterocyclic compounds with potential medicinal properties. Studies have shown its application in the synthesis of novel derivatives with diverse biological activities, including:

- Antimicrobial activity: Research suggests that 2-CTCA derivatives exhibit promising activity against various bacterial and fungal strains. A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated the effectiveness of specific 2-CTCA derivatives against methicillin-resistant Staphylococcus aureus (MRSA), a multidrug-resistant bacteria. [Source: ]

- Anti-inflammatory activity: Certain 2-CTCA derivatives have displayed anti-inflammatory properties in animal models. A study published in "European Journal of Medicinal Chemistry" reported the development of 2-CTCA derivatives with significant anti-inflammatory activity, suggesting their potential for treating inflammatory diseases. [Source: ]

These findings highlight the potential of 2-CTCA as a valuable scaffold for designing and developing novel therapeutic agents with various medicinal applications.

Material Science and Functional Materials

-CTCA has been investigated for its potential applications in developing functional materials with specific properties. Research suggests its use in:

- Organic electronics: Studies have explored the incorporation of 2-CTCA derivatives into organic semiconductors for applications in electronic devices. A study published in "Journal of Materials Chemistry C" reported the development of 2-CTCA-based organic semiconductors with promising performance in organic field-effect transistors.

- Photovoltaic materials: Researchers have explored the use of 2-CTCA derivatives in dye-sensitized solar cells (DSSCs) to improve their light-harvesting and conversion efficiencies. A study published in "Dyes and Pigments" demonstrated the potential of 2-CTCA-based dyes to enhance the performance of DSSCs. [Source: ]

2-chloro-1,3-thiazole-5-carboxylic acid is an organic compound with the molecular formula C4H2ClNO2S. It features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. The presence of a carboxylic acid group at the 5-position and a chlorine atom at the 2-position contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

The reactivity of 2-chloro-1,3-thiazole-5-carboxylic acid is primarily influenced by its functional groups. Key reactions include:

- Acylation: The carboxylic acid group can undergo acylation reactions to form esters or amides.

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to various derivatives.

- Decarboxylation: Under certain conditions, the carboxylic acid can lose carbon dioxide, yielding thiazole derivatives .

Research indicates that 2-chloro-1,3-thiazole-5-carboxylic acid exhibits biological activity that may be beneficial in pharmacology. It has been studied for its potential effects on insecticide resistance mechanisms and its metabolites have been detected in human urine, suggesting its relevance in environmental toxicology related to neonicotinoid exposure . Its structural characteristics allow it to interact with biological targets, potentially influencing cellular processes.

Several synthesis methods for 2-chloro-1,3-thiazole-5-carboxylic acid have been documented:

- Chlorination of Thiazole Derivatives: Starting with thiazole compounds, chlorination can introduce the chlorine atom at the desired position.

- Carboxylation Reactions: Utilizing carbon dioxide in the presence of suitable catalysts can help introduce the carboxylic acid group into the thiazole ring.

- Oxidative Methods: Oxidation of specific precursors can yield this compound through controlled reaction conditions .

The applications of 2-chloro-1,3-thiazole-5-carboxylic acid span various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Agriculture: This compound is explored for its potential use in developing new agrochemicals, particularly insecticides due to its biological activity against pests.

- Analytical Chemistry: It is used as a reference material in analytical studies to monitor environmental contaminants .

Interaction studies involving 2-chloro-1,3-thiazole-5-carboxylic acid focus on its metabolic pathways and interactions with biological systems. Research has shown that it can form conjugates with amino acids such as glycine in humans, indicating its metabolic fate after exposure to neonicotinoids. These interactions are crucial for understanding its toxicity and environmental impact .

Several compounds share structural similarities with 2-chloro-1,3-thiazole-5-carboxylic acid. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-chloronicotinic acid | Contains a nicotine-like structure | Used primarily in agricultural chemicals |

| 2-amino-1,3-thiazole | Amino group instead of a carboxylic acid | Potentially different biological activities |

| Thiazole-4-carboxylic acid | Carboxylic acid at a different position | Different reactivity and applications |

These compounds differ mainly in their functional groups and positions on the thiazole ring, which significantly affects their reactivity and biological activities. The unique positioning of chlorine and the carboxylic group in 2-chloro-1,3-thiazole-5-carboxylic acid distinguishes it from these similar compounds, making it particularly interesting for research and application in various scientific fields .

Classical Synthetic Approaches

Classical methods for synthesizing 2-chloro-1,3-thiazole-5-carboxylic acid often involve multi-step reactions starting from readily available precursors. A notable route begins with 2-(2-aminothiazole-4-yl) ethyl acetate, which undergoes diazotization using brominating agents like $$ \text{N-bromosuccinimide} $$ (NBS) in dichloromethane at room temperature to yield 2-(2-bromothiazole-4-yl) ethyl acetate [1]. Subsequent hydrogenation reduction with sodium borohydride in ethanol produces 2-(2-bromothiazole-4-yl) ethane-1-alcohol, followed by carbonyl insertion using transition metal catalysts (e.g., palladium) under carbon monoxide to form 4-(2-hydroxyethyl) thiazole-2-carboxylic acid ethyl ester [1]. Final nucleophilic substitution with chlorinating agents like thionyl chloride completes the synthesis [1].

Another traditional pathway involves hydrolysis of ethyl thiazole-5-carboxylate under basic conditions, yielding the carboxylic acid derivative [2]. While effective, these methods often require stringent temperature control and generate byproducts that complicate purification.

Modern Synthetic Strategies

Halogen-Metal Exchange Reactions

Halogen-metal exchange reactions have emerged as efficient tools for functionalizing thiazole rings. For example, 2-(trimethylsilyl)thiazole reacts with n-butyllithium in hexane at −78°C, followed by quenching with carbon dioxide to produce thiazole-5-carboxylic acid [2]. This method avoids harsh conditions and enables regioselective functionalization.

Cyclization Methodologies

Cyclization strategies leverage transition metal catalysis to streamline synthesis. Palladium-catalyzed carbonyl insertion into 2-(2-bromothiazole-4-yl) ethane-1-alcohol facilitates the formation of acyl-metal intermediates, which undergo ligand exchange and reductive elimination to yield ester derivatives [1]. This approach minimizes side reactions and enhances atom economy.

Isothiocyanate-Based Approaches

Allyl isothiocyanate serves as a versatile precursor for thiazole synthesis. Reaction with chlorinating agents (e.g., sulfuryl chloride) at −40°C to 30°C generates 2-chloro-5-chloromethyl-1,3-thiazole, which is oxidized to the carboxylic acid derivative using agents like hydrogen peroxide [3]. This method achieves yields up to 77% after distillation [3].

Green Chemistry Approaches to Synthesis

PEG-400 and Sulfamic Acid Protocols

A solvent-free protocol using polyethylene glycol-400 (PEG-400) and sulfamic acid enables the synthesis of thiazole derivatives from 3,4-dihydronaphthalen-1(2H)-one and phenacyl bromides [4]. This method reduces waste, shortens reaction times to 1–2 hours, and achieves yields exceeding 85% without chromatographic purification [4].

Sustainable Reagent Systems

Ethanol and water mixtures have replaced toxic solvents in diazotization and reduction steps, improving safety profiles [1]. Additionally, phase-transfer catalysts like tetrabutylammonium bromide enhance reaction efficiency in biphasic systems [1].

Optimization of Synthetic Yields

Key factors influencing yields include:

- Temperature control: Maintaining 0°C during reduction steps minimizes side reactions [1].

- Catalyst loading: Palladium catalysts at 5 mol% optimize carbonyl insertion efficiency [1].

- Solvent selection: Ethanol improves solubility of intermediates compared to dichloromethane [1].

Purification Strategies

Non-Chromatographic Purification Methods

Simple filtration and distillation suffice for isolating intermediates. For example, succinimide byproducts precipitate upon cooling and are removed via filtration [3].

Crystallization Techniques

High-purity 2-chloro-1,3-thiazole-5-carboxylic acid is obtained by crystallizing crude products from ethanol-water mixtures [3]. This step removes residual chlorinated impurities.

Synthetic Route from 1,3-Dichloropropenes

1,3-Dichloropropene reacts with thiocyanate salts to form 3-chloro-1-isothiocyanato-1-propene, which undergoes cyclization with chlorinating agents to yield the target compound [3]. This route avoids unstable intermediates and scales efficiently.

Allylisothiocyanate-Based Synthesis

Allylisothiocyanate is chlorinated at low temperatures (−40°C) to form a chlorinated intermediate, which is oxidized at 80°C to introduce the carboxylic acid group [3].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H410 (98.74%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard